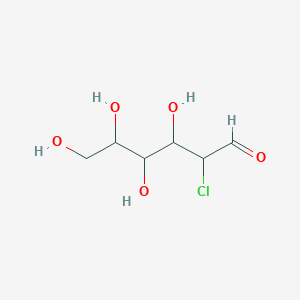

![molecular formula C27H27NO6 B12285808 3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)

3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

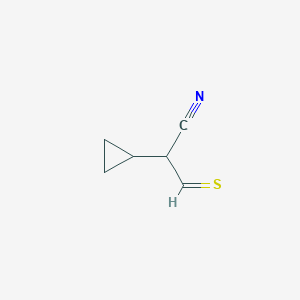

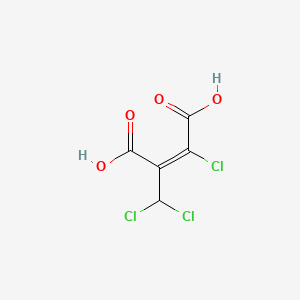

Le 3-Acétyl-N-[(phénylméthoxy)carbonyl]-O-(phénylméthyl)-L-tyrosine Méthyl Ester est un composé organique complexe avec une formule moléculaire de C27H27NO6 et une masse moléculaire de 461,51 g/mol . Ce composé est connu pour sa structure unique, qui comprend un groupe acétyl, un groupe phénylméthoxycarbonyl et un groupe phénylméthyl attaché à la chaîne principale du L-tyrosine méthyl ester.

Méthodes De Préparation

La synthèse du 3-Acétyl-N-[(phénylméthoxy)carbonyl]-O-(phénylméthyl)-L-tyrosine Méthyl Ester implique plusieurs étapes, commençant généralement par la protection des groupes amino et hydroxyle de la L-tyrosineL'étape finale implique l'estérification du groupe carboxyle pour former l'ester méthylique . Les méthodes de production industrielle peuvent impliquer des conditions de réaction optimisées pour augmenter le rendement et la pureté, telles que la température contrôlée, le pH et l'utilisation de catalyseurs spécifiques.

Analyse Des Réactions Chimiques

Le 3-Acétyl-N-[(phénylméthoxy)carbonyl]-O-(phénylméthyl)-L-tyrosine Méthyl Ester subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe acétyl en alcool.

Substitution : Les groupes phénylméthoxycarbonyl et phénylméthyl peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des réactifs de substitution comme les halogénoalcanes. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le 3-Acétyl-N-[(phénylméthoxy)carbonyl]-O-(phénylméthyl)-L-tyrosine Méthyl Ester a diverses applications dans la recherche scientifique :

Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.

Biologie : Ce composé peut être utilisé dans des études impliquant la modification des protéines et l'inhibition enzymatique.

Industrie : Il peut être utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action du 3-Acétyl-N-[(phénylméthoxy)carbonyl]-O-(phénylméthyl)-L-tyrosine Méthyl Ester implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes acétyl et phénylméthoxycarbonyl peuvent jouer un rôle dans la liaison au site actif des enzymes, inhibant leur activité. Le groupe phénylméthyl peut améliorer les interactions hydrophobes du composé, augmentant ainsi son affinité de liaison .

Applications De Recherche Scientifique

3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in studies involving protein modification and enzyme inhibition.

Industry: It can be used in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and phenylmethoxycarbonyl groups may play a role in binding to the active site of enzymes, inhibiting their activity. The phenylmethyl group can enhance the compound’s hydrophobic interactions, increasing its binding affinity .

Comparaison Avec Des Composés Similaires

Le 3-Acétyl-N-[(phénylméthoxy)carbonyl]-O-(phénylméthyl)-L-tyrosine Méthyl Ester peut être comparé à des composés similaires comme :

N-[(phénylméthoxy)carbonyl]-L-tyrosine Méthyl Ester : Manque le groupe acétyl, ce qui peut affecter ses propriétés de liaison.

O-(phénylméthyl)-L-tyrosine Méthyl Ester : Manque les groupes acétyl et phénylméthoxycarbonyl, ce qui entraîne une réactivité chimique et une activité biologique différentes.

3-Acétyl-L-tyrosine Méthyl Ester : Manque les groupes phénylméthoxycarbonyl et phénylméthyl, ce qui peut réduire ses interactions hydrophobes et son affinité de liaison.

Ces comparaisons mettent en évidence les caractéristiques structurales uniques du 3-Acétyl-N-[(phénylméthoxy)carbonyl]-O-(phénylméthyl)-L-tyrosine Méthyl Ester et leur impact sur ses propriétés chimiques et biologiques.

Propriétés

IUPAC Name |

methyl 3-(3-acetyl-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO6/c1-19(29)23-15-22(13-14-25(23)33-17-20-9-5-3-6-10-20)16-24(26(30)32-2)28-27(31)34-18-21-11-7-4-8-12-21/h3-15,24H,16-18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMQRDHUCGTNDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)

![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)

![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)